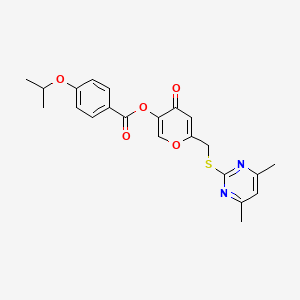
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine moiety and a thioether linkage, suggest a variety of biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O5S, with a molecular weight of approximately 426.5 g/mol. The compound features a pyran ring substituted with both pyrimidine and benzoate groups, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O5S |
| Molecular Weight | 426.5 g/mol |
| Structural Features | Pyrimidine, Pyran, Thioether linkage |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Pyrimidine Derivative : Starting from commercially available pyrimidines.
- Formation of Thioether Linkage : Achieved through substitution reactions.
- Cyclization to Form Pyran Ring : Involves specific reaction conditions to ensure proper formation.
- Esterification : Introducing the isopropoxybenzoate moiety through esterification reactions.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the pyrimidine and pyran systems may enhance its effectiveness against various pathogens.
Anticancer Activity
Preliminary research suggests potential anticancer activity, likely due to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may modulate enzyme activity or interact with cellular receptors, influencing signaling pathways critical for cell function.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against common bacterial strains. Results indicated that derivatives similar to this compound exhibited significant inhibition zones, suggesting potential as a therapeutic agent in treating infections .
- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer drug candidate .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-13(2)28-17-7-5-16(6-8-17)21(26)29-20-11-27-18(10-19(20)25)12-30-22-23-14(3)9-15(4)24-22/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHYQAGMMYMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














